molecular formula C16H12Cl2N2O4S3 B2497459 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-47-2

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2497459
CAS No.: 941988-47-2
M. Wt: 463.36
InChI Key: JNXWAOWNNSOMFS-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound featuring a molecular scaffold that integrates dichlorothiophene, thiazole, and sulfonylacetamide motifs. This specific structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. Compounds containing the 1,3-thiazole core, like this one, are extensively investigated for their broad spectrum of potential biological activities, which may include antimicrobial and anticancer properties . The presence of the sulfonamide group is a common feature in many pharmacologically active molecules and is known to contribute to binding with various enzymatic targets . The dichlorothiophene moiety further enhances the molecular complexity and lipophilicity, which can be a critical factor in optimizing a compound's absorption and bioavailability profile . As a research chemical, its primary value lies in its use as a key intermediate or a target molecule for screening in biological assays. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new enzyme inhibitors or receptor modulators. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this product with appropriate precautions.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S3/c1-24-9-2-4-10(5-3-9)27(22,23)8-14(21)20-16-19-12(7-25-16)11-6-13(17)26-15(11)18/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXWAOWNNSOMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a dichlorothiophene moiety, and a methoxyphenyl sulfonamide group. Its molecular formula is C13H8Cl2N2O3SC_{13}H_{8}Cl_{2}N_{2}O_{3}S, with a molecular weight of 375.3 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi18
Compound BBacillus subtilis15
This compoundTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies suggest it may have moderate activity against leukemia and breast cancer cell lines .

Table 2: Anticancer Activity Screening Results

Cell Line TypeSensitivity (IC50 µM)
Leukemia10
Breast Cancer15
Colon Cancer20

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways, such as cytochrome P450 enzymes .
  • Cell Signaling Modulation : It influences pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of various thiazole compounds, including those with sulfonamide groups .
  • Anticancer Screening by NCI : The National Cancer Institute's Developmental Therapeutics Program evaluated similar compounds for anticancer properties, revealing promising results in specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Thiazole 4-(2,5-dichlorothiophen-3-yl), 2-((4-methoxyphenyl)sulfonyl)acetamide ~468.3 (calculated) Hypothesized enhanced solubility and binding affinity N/A
Compound 13 Thiazole 4-(2-oxo-2H-chromen-3-yl), 2-((2,4-dichlorophenyl)amino)acetamide 446.30 α-Glucosidase inhibition (IC₅₀ not reported)
T16Ainh-A01 Thiazole 4-(4-methoxyphenyl), 2-(pyrimidinylthio)acetamide ~418.4 (calculated) TRPC3/6/7 ion channel inhibitor
AMG 517 Benzothiazole 4-(pyrimidin-4-yloxy), 2-acetamide with trifluoromethylphenyl ~463.4 (calculated) TRPV1 antagonist for pain management
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-chloro-2-nitrophenyl, methylsulfonyl 292.72 Intermediate for heterocyclic synthesis; crystallinity

Structural and Functional Analysis:

  • Heterocyclic Core :

    • The target compound’s thiazole core is shared with Compounds 13 and T16Ainh-A01. In contrast, AMG 517 uses a benzothiazole scaffold, which may confer distinct steric and electronic properties for receptor binding .
    • The dichlorothiophene substituent in the target compound contrasts with Compound 13’s coumarin group. Chlorine atoms likely increase lipophilicity and metabolic stability compared to the oxygen-rich coumarin .
  • Sulfur-Containing Groups :

    • The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to T16Ainh-A01’s pyrimidinylthio group. This could improve solubility but reduce membrane permeability .
    • ’s methylsulfonyl acetamide lacks a heterocyclic core, limiting direct functional comparison but highlighting its utility as a synthetic intermediate .
  • The target compound’s dichlorothiophene may similarly interact with enzyme active sites, though activity depends on substituent positioning . T16Ainh-A01 and AMG 517 target ion channels (TRPC3/6/7 and TRPV1, respectively), implying that thiazole-linked acetamides are versatile scaffolds for channel modulation. The target’s sulfonyl group could shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Synthetic Considerations :

    • Compound 13’s moderate yield (64%) and the target’s complex halogenated thiophene suggest challenging synthesis. ’s acetylation method (using acetic anhydride) may be adaptable but requires optimization for dichlorothiophene incorporation .

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